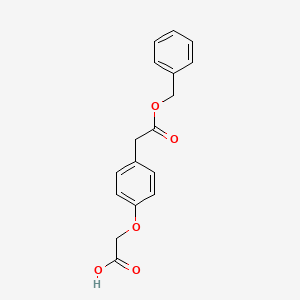![molecular formula C16H16N2O3 B3136948 N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide CAS No. 428872-06-4](/img/structure/B3136948.png)
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
概要
説明
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide, also known as HMBA , is a synthetic compound with a complex structure. It belongs to the class of hydroxamic acids and exhibits interesting biological properties. HMBA has been studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs) and modulate gene expression .
Synthesis Analysis
The synthesis of HMBA involves several steps. One common approach is the condensation of 4-methylbenzoyl chloride with 1-methyl-1H-pyrrole-2,5-dione, followed by the addition of hydroxylamine to form the hydroxamic acid functional group. The acrylamide moiety is then introduced through a Michael addition reaction. Precise reaction conditions, reagents, and yields may vary depending on the synthetic route .
Molecular Structure Analysis
HMBA’s molecular formula is C₁₈H₁₈N₂O₃ . Its structure comprises a pyrrole ring, a benzoyl group, and an acrylamide unit. The N-hydroxy group is crucial for its HDAC inhibitory activity. The three-dimensional arrangement of atoms influences its binding interactions with target enzymes and proteins .
Chemical Reactions Analysis
HMBA can undergo various chemical reactions, including hydrolysis, esterification, and oxidation. Its hydroxamic acid functionality allows it to chelate metal ions, making it relevant in metalloenzyme inhibition. Additionally, it can participate in nucleophilic additions and substitutions. Researchers have explored its reactivity in the context of drug design and bioconjugation .
科学的研究の応用
Industrial and Analytical Perspectives
The compound N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide, while not directly mentioned, is closely related to the broader family of acrylamides, which are synthetic monomers with a wide scope of industrial applications. These monomers are primarily used as precursors in the production of several polymers, such as polyacrylamide, which finds extensive applications in water and wastewater treatment processes, pulp and paper processing, mining, and mineral processing (Taeymans et al., 2004). The research underscores the versatility of acrylamides in industrial applications and the ongoing efforts to understand their formation and control, particularly in food processing to mitigate potential health risks.
Biomedical Applications
Further extending the utility of acrylamide derivatives, the development and application of acrylamide-based microgels demonstrate significant promise in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior and chemical stability. Poly(N-isopropylacrylamide-co-acrylamide) microgels, for instance, exhibit reversible swelling/deswelling properties with slight changes in environmental conditions, highlighting their potential in biomedical applications (Begum et al., 2019).
Polymer Science and Engineering
In the realm of polymer science and engineering, acrylamide derivatives play a pivotal role in the synthesis of novel polymers. The terpolymerization process, involving acrylamides, allows for the creation of materials with specific properties suitable for a range of applications. Studies have explored the kinetics and mechanism of these reactions, providing insights into the potential for creating tailored polymer materials (Srivastava et al., 2002).
作用機序
HMBA’s primary mechanism of action lies in its inhibition of HDACs. By blocking these enzymes, it promotes histone acetylation, leading to altered gene expression patterns. This epigenetic modulation affects cell growth, differentiation, and apoptosis. HMBA’s potential as an epigenetic therapy has drawn attention in cancer research .
Safety and Hazards
特性
IUPAC Name |
(E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHQBJCWZVSAT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



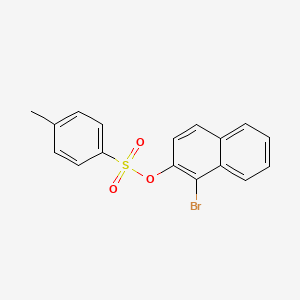
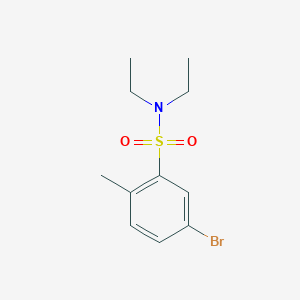
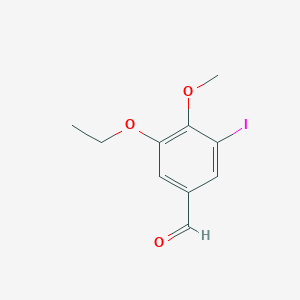
![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)


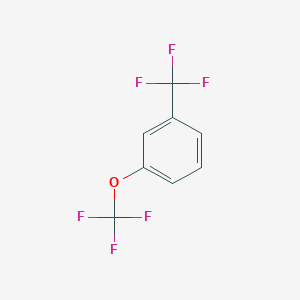

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
